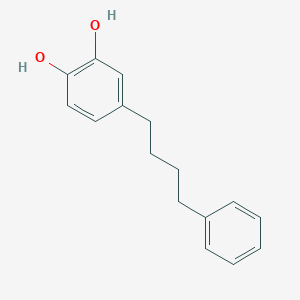![molecular formula C20H24N2Si2 B14286268 2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]- CAS No. 133826-69-4](/img/structure/B14286268.png)
2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C20H24N2Si2 and a molecular weight of 348.59 g/mol It is a derivative of bipyridine, where the hydrogen atoms at the 6 and 6’ positions are replaced by trimethylsilyl-ethynyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- typically involves the coupling of 2,2’-bipyridine with trimethylsilylacetylene under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which is performed in the presence of a base like triethylamine and a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product quality and yield.
化学反応の分析
Types of Reactions
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Substitution: The trimethylsilyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized bipyridine compounds.
科学的研究の応用
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the compound’s medicinal applications may include its use as a building block for drug development.
作用機序
The mechanism by which 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine moiety act as electron donors, forming stable complexes with metal ions. These complexes can participate in various catalytic and electronic processes, depending on the metal center and the surrounding ligands .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: The parent compound without the trimethylsilyl-ethynyl groups.
4,4’-Bipyridine: A structural isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar coordination chemistry profile.
Uniqueness
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl-ethynyl groups, which enhance its solubility and modify its electronic properties. These modifications can lead to different reactivity and coordination behavior compared to its parent compound and other similar compounds .
特性
CAS番号 |
133826-69-4 |
|---|---|
分子式 |
C20H24N2Si2 |
分子量 |
348.6 g/mol |
IUPAC名 |
trimethyl-[2-[6-[6-(2-trimethylsilylethynyl)pyridin-2-yl]pyridin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C20H24N2Si2/c1-23(2,3)15-13-17-9-7-11-19(21-17)20-12-8-10-18(22-20)14-16-24(4,5)6/h7-12H,1-6H3 |
InChIキー |
ZRQNKMLRSHVTDC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


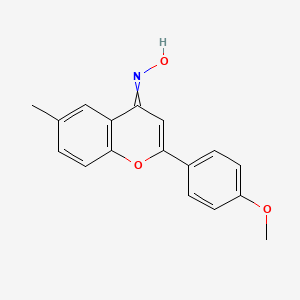
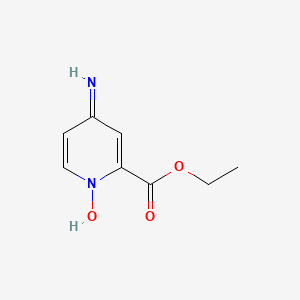

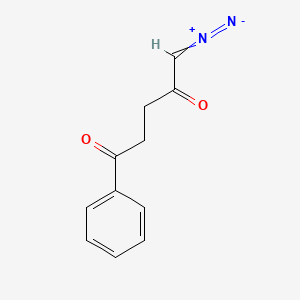
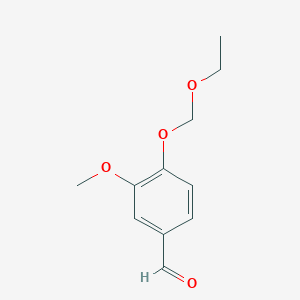

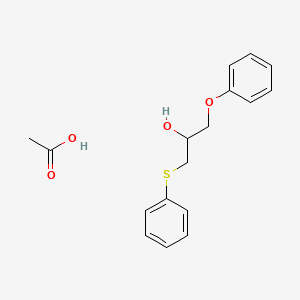
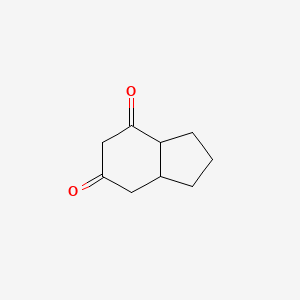
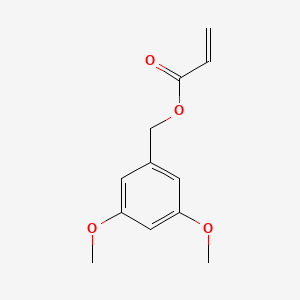

![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
